molecular formula C12H15BrO3 B2732834 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid CAS No. 425372-86-7

2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid

Cat. No.: B2732834
CAS No.: 425372-86-7
M. Wt: 287.15 g/mol
InChI Key: GCBNGPDJYUPSBS-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid is a brominated phenoxyacetic acid derivative characterized by a tert-butyl group at the 2-position and a bromine atom at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₄BrO₃, with a molecular weight of approximately 285.9 g/mol. This compound serves as a key intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its structural features—bulky tert-butyl and electron-withdrawing bromine—influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBNGPDJYUPSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(4-bromo-2-tert-butylphenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅BrO₃
  • Molecular Weight : 287.15 g/mol

The compound's structure includes a tert-butyl group that enhances its lipophilicity, making it suitable for interactions with biological systems. This property is particularly relevant in drug design and agricultural applications.

Agricultural Applications

Fungicidal Properties : Research indicates that 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid exhibits notable fungicidal activity against various fungal pathogens. Its mechanism of action likely involves the inhibition of specific biochemical pathways essential for fungal growth or plant defense mechanisms. Studies have shown that it can affect enzyme activity and metabolic pathways in plants, suggesting its potential as a biopesticide .

Pharmaceutical Applications

Potential as a Therapeutic Agent : The compound has been explored for its role as a selective modulator in pharmacological contexts. For instance, it may act as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis . This could position it as a candidate for treating metabolic disorders such as Type 2 diabetes.

Case Studies

  • Fungal Pathogen Inhibition : In laboratory settings, this compound has been tested against common agricultural fungal pathogens. Results indicated effective inhibition rates comparable to existing fungicides, suggesting its viability as an eco-friendly alternative .
  • Metabolic Regulation Studies : Preliminary studies have indicated that this compound may positively influence lipid profiles in animal models, supporting its potential role in managing metabolic syndromes .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Biological Activity Source
2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid Br (4), tert-butyl (2) C₁₂H₁₄BrO₃ 285.9 Synthetic intermediate; enzyme modulation
2-(4-Bromo-2-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Thiazolidinedione (2) C₁₂H₁₀BrNO₅S 368.18 Antidiabetic candidates (PPAR-γ agonists)
2-(4-Bromo-2-((4-methylpiperazin-1-yl)methyl)phenoxy)acetic acid 4-methylpiperazine (2) C₁₄H₁₉BrN₂O₃ 342.9 TRIP8b–HCN interaction inhibitor (neuronal applications)
2-(4-Bromo-2-methoxyphenyl)acetic acid Methoxy (2) C₉H₉BrO₃ 245.07 Pharmaceutical intermediate
2-(4-Bromo-2-isopropylphenoxy)acetic acid Isopropyl (2) C₁₁H₁₃BrO₃ 273.12 Building block for agrochemicals
(2,4-di-tert-butylphenoxy)acetic acid tert-butyl (2,4) C₁₆H₂₂O₃ 262.34 Stabilizer in polymer chemistry

Key Research Findings

Thiazolidinedione Derivatives ()

The addition of a thiazolidinedione (TZD) group at the 2-position (e.g., compound 237b ) introduces hydrogen-bonding and electron-deficient properties, enabling interactions with peroxisome proliferator-activated receptor gamma (PPAR-γ). This modification is critical in antidiabetic drug design but increases molecular weight and complexity compared to the tert-butyl-brominated parent compound .

COX-2 Inhibitors ()

Hydrazineylidene-substituted derivatives (e.g., 10d–10f ) exhibit selective COX-2 inhibition due to their planar hydrazone moieties, which fit into the hydrophobic pocket of COX-2. The tert-butyl-brominated analog lacks this selectivity, highlighting the importance of functional groups in target specificity .

Piperazine-Modified Analogs ()

The incorporation of a 4-methylpiperazine group enhances water solubility and blood-brain barrier penetration, making the compound suitable for neurological targets like TRIP8b–HCN. In contrast, the tert-butyl group in the parent compound limits solubility but improves metabolic stability .

Steric and Electronic Effects
  • Methoxy vs. tert-butyl ( vs. 13) : Methoxy groups reduce steric hindrance, improving reaction kinetics in esterification, while tert-butyl groups hinder nucleophilic attacks, favoring stability in acidic environments .
  • Isopropyl vs. tert-butyl ( vs. 13) : The tert-butyl group’s greater steric bulk enhances lipid solubility, making it more suitable for hydrophobic binding pockets in enzymes .
Di-tert-butyl Derivative ()

The double tert-butyl substitution in (2,4-di-tert-butylphenoxy)acetic acid increases hydrophobicity by 30% compared to the mono-substituted analog, making it ideal for stabilizing free radicals in polymer matrices .

Biological Activity

2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅BrO₃
  • CAS Number : 920122-78-7

This compound features a bromine atom and a tert-butyl group attached to a phenoxyacetic acid backbone, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been associated with reduced inflammation in experimental models, suggesting its utility in treating inflammatory conditions .
  • Herbicidal Activity : Compounds with similar structures have demonstrated herbicidal effects, making this compound a candidate for agricultural applications .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding : It might interact with cellular receptors that modulate immune responses or growth processes in plants.

Antimicrobial Activity

A study assessing the antimicrobial properties of phenoxyacetic acids found that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
4-Bromo-2-fluorophenol16Escherichia coli
Tert-butyl carbamate64Pseudomonas aeruginosa

These results suggest that the bromine and tert-butyl groups enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes .

Anti-inflammatory Studies

In vivo studies on animal models of inflammation demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to controls. The compound was administered at varying doses, revealing a dose-dependent response.

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

This indicates potential applications in treating conditions like arthritis or other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates can be prepared using potassium tert-butoxide (KOtBu) as a base in 1,2-dimethoxyethane under inert atmospheres . Oxidation of intermediates may employ KMnO₄ or CrO₃, while reductions use LiAlH₄ or NaBH₄ . Reaction temperatures should be maintained between -40°C and room temperature to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer: Characterization requires multi-technique validation:

  • NMR Spectroscopy: ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm aromatic proton environments and acetic acid moiety .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
  • X-ray Crystallography: Single-crystal analysis (monoclinic P21/c space group) provides definitive bond lengths/angles, as demonstrated for structurally similar brominated arylacetic acids .

Q. What solvents and storage conditions are suitable for this compound?

  • Methodological Answer: The compound is stable in anhydrous DMSO or dichloromethane. Store at -20°C under nitrogen to prevent degradation. Avoid prolonged exposure to light or moisture, as bromo-substituents may hydrolyze .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for substitution or coupling reactions. ICReDD’s reaction path search methods integrate experimental data with computational models to identify optimal conditions (e.g., solvent polarity, temperature) . For example, simulations can prioritize nucleophilic attack sites on the brominated phenyl ring .

Q. How should researchers address contradictory yield data in synthetic protocols?

  • Methodological Answer: Contradictions often arise from variations in stoichiometry or catalyst loading. Statistical tools like Design of Experiments (DoE) can systematically analyze factors (e.g., molar ratios, reaction time). For instance, a Plackett-Burman design identified KOtBu concentration as critical for improving yields in analogous bromophenoxy acetic acid syntheses . Validate findings with triplicate runs and HPLC purity checks (>95%) .

Q. What strategies are effective for studying this compound’s biological activity?

  • Methodological Answer:

  • In Vitro Assays: Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase), guided by the compound’s electron-withdrawing bromo and tert-butyl groups .
  • Metabolic Stability: Use liver microsome models (human or rat) with LC-MS/MS to assess oxidative degradation .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer: X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves steric effects from the tert-butyl group and bromine’s electronic influence. For example, monoclinic crystal packing (a = 12.5022 Å, β = 93.573°) reveals intermolecular hydrogen bonding between the acetic acid moiety and adjacent molecules . Compare experimental data with Cambridge Structural Database entries for validation .

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